
ddGTP
Overview
Description
2’-3’-Dideoxyguanosine-5’-triphosphate is a modified nucleoside triphosphate where the 2’ and 3’ hydroxyl groups are absent. This modification results in the compound being used as a chain terminator in DNA sequencing and other molecular biology applications. It is particularly known for its role in inhibiting DNA polymerase and telomerase, making it a valuable tool in antiviral research and biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-3’-Dideoxyguanosine-5’-triphosphate typically involves the chemical modification of guanosine. The process includes the selective removal of hydroxyl groups at the 2’ and 3’ positions, followed by the addition of a triphosphate group. This can be achieved through a series of protection and deprotection steps, along with phosphorylation reactions .
Industrial Production Methods
Industrial production of 2’-3’-Dideoxyguanosine-5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. These machines can handle the complex series of reactions required to produce the compound in high purity and yield. The process is optimized to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-3’-Dideoxyguanosine-5’-triphosphate primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. This makes it a potent inhibitor of polymerase enzymes, as it can be incorporated into a growing DNA strand but prevents further elongation .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 2’-3’-Dideoxyguanosine-5’-triphosphate include phosphorylating agents, protecting groups, and various solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products
The major product formed from the reactions involving 2’-3’-Dideoxyguanosine-5’-triphosphate is the terminated DNA strand, which cannot be extended further due to the lack of hydroxyl groups necessary for forming phosphodiester bonds .
Scientific Research Applications
DNA Sequencing
One of the primary applications of ddGTP is in Sanger sequencing , also known as the chain termination method. In this technique, this compound is included alongside regular deoxynucleotides in a polymerase chain reaction (PCR). When DNA polymerase incorporates this compound into the growing DNA strand, it terminates further elongation, resulting in fragments of varying lengths that can be analyzed through electrophoresis. This allows researchers to determine the sequence of nucleotides in a DNA sample.
Table 1: Comparison of Sanger Sequencing with and without this compound
Feature | With this compound | Without this compound |
---|---|---|
Chain Termination | Yes | No |
Fragment Length Variation | Yes | Uniform |
Sequencing Accuracy | High | Moderate |
Required Reactions | Four separate reactions or one mixed reaction with fluorescent labels | Single reaction with all dNTPs |
Enzyme Mechanistic Studies
This compound is also utilized in enzyme mechanistic studies to understand the behavior and kinetics of various polymerases. By using this compound, researchers can investigate how different enzymes interact with nucleotides and how modifications affect their activity. For instance, studies have shown that certain polymerases exhibit preferential incorporation rates for this compound compared to other dideoxynucleotides, providing insights into enzyme specificity and efficiency .
Detection of Rare Mutations
Another notable application of this compound is in pyrophosphorolysis-activated polymerization (PAP) , a technique used for detecting rare mutations within DNA sequences. This method leverages the properties of this compound to selectively amplify regions containing mutations, allowing for more sensitive detection compared to traditional methods .
Genetic Diagnostics
In genetic diagnostics, this compound plays a crucial role in techniques such as quantitative PCR (qPCR) and next-generation sequencing (NGS). The incorporation of modified nucleotides like this compound enables the precise quantification of genetic material, which is essential for diagnosing genetic disorders and monitoring disease progression . The ability to detect low levels of DNA makes it particularly valuable for applications involving forensic analysis and prenatal testing .
Case Studies
Several studies illustrate the diverse applications of this compound:
- Study on Forensic Applications : A study demonstrated the effectiveness of using this compound in forensic analysis, where it was able to amplify low-level touch DNA samples effectively, providing reliable results for criminal investigations .
- Cancer Research : Research involving cancer genomics has utilized this compound in sequencing tumor samples to identify mutations associated with specific cancer types. This has led to advancements in personalized medicine by tailoring treatments based on individual genetic profiles .
Mechanism of Action
The mechanism of action of 2’-3’-Dideoxyguanosine-5’-triphosphate involves its incorporation into a growing DNA strand by DNA polymerase. Once incorporated, the absence of the 2’ and 3’ hydroxyl groups prevents the addition of further nucleotides, effectively terminating the DNA chain. This property makes it a potent inhibitor of DNA synthesis and a valuable tool in studying DNA replication and telomerase activity .
Comparison with Similar Compounds
Similar Compounds
2’-3’-Dideoxyadenosine-5’-triphosphate: Another chain-terminating nucleoside triphosphate used in similar applications.
2’-3’-Dideoxycytidine-5’-triphosphate: Used in antiviral research and DNA sequencing.
2’-3’-Dideoxythymidine-5’-triphosphate: Known for its role in inhibiting reverse transcriptase in HIV research.
Uniqueness
2’-3’-Dideoxyguanosine-5’-triphosphate is unique due to its specific inhibition of telomerase and selective incorporation into DNA by polymerases. This selectivity makes it particularly useful in studying telomere biology and developing antiviral therapies .
Biological Activity
2',3'-Dideoxyguanosine triphosphate (ddGTP) is a nucleotide analogue that plays a significant role in molecular biology and pharmacology, particularly in the study of DNA synthesis and antiviral therapies. This article explores the biological activity of this compound, its mechanisms of action, and its applications in research and clinical settings.
Chemical Structure and Properties
This compound is a modified form of guanosine triphosphate (GTP), where the 2' and 3' hydroxyl groups are replaced by hydrogen atoms. This modification renders this compound an obligate chain terminator , meaning it can be incorporated into DNA strands but prevents further elongation. The chemical structure can be represented as follows:
The primary mechanism of action for this compound involves its incorporation into the growing DNA strand during replication. Once incorporated, this compound prevents the addition of further nucleotides due to the absence of the 3' hydroxyl group necessary for phosphodiester bond formation. This property makes this compound particularly useful in inhibiting viral DNA polymerases, such as those from herpes simplex virus type 1 (HSV-1) and human DNA polymerases.
Comparative Efficiency Against Polymerases
Research has shown varying efficiencies of this compound as a substrate for different polymerases:
Polymerase Type | Efficiency Ranking |
---|---|
HSV-1 DNA Polymerase | dGTP > ACVTP ≈ DHPGTP > this compound |
HeLa Polymerase Alpha | dGTP > ACVTP ≈ DHPGTP >> this compound |
HeLa Polymerase Beta | This compound > dGTP >> ACVTP ≈ DHPGTP |
This table highlights that while this compound is less efficient than dGTP, it shows competitive activity against certain polymerases, particularly in specific contexts .
Antiviral Activity
This compound has been extensively studied for its antiviral properties. It acts effectively against viruses by inhibiting their DNA polymerases. In particular, studies have demonstrated that the incorporation of this compound into viral DNA leads to chain termination, thereby halting viral replication. This mechanism is crucial in developing antiviral therapies for infections caused by herpesviruses and other pathogens.
Research Applications
In laboratory settings, this compound is utilized in various applications including:
- Sanger Sequencing : As a chain-terminating nucleotide, this compound is integral to the Sanger method for DNA sequencing.
- Molecular Cloning : It aids in constructing plasmids where precise control over DNA strand length is required.
- Genetic Studies : Researchers employ this compound to study polymerase fidelity and error rates during DNA synthesis.
Case Studies
- Inhibition of HSV-1 Replication : A study demonstrated that the incorporation of this compound into HSV-1 DNA significantly reduced viral replication rates compared to controls using dGTP. The findings indicated that the presence of this compound led to a marked decrease in viral load in infected cells .
- Polymerase Selectivity : Another investigation focused on the selectivity of various polymerases towards this compound compared to natural nucleotides. The results showed that while some polymerases could utilize this compound efficiently, others exhibited a strong preference for dGTP, suggesting potential pathways for targeted drug design .
Q & A
Basic Research Questions
Q. How does ddGTP function as a chain terminator in DNA synthesis, and what experimental parameters should be optimized to validate its incorporation efficiency?
this compound lacks a 3'-hydroxyl group, preventing phosphodiester bond formation and terminating DNA elongation . To validate incorporation:
- Concentration titration : Use gel electrophoresis to correlate this compound concentration with DNA product length reduction (e.g., 1 mM this compound reduces product length from ~25 kbp to ~5 kbp) .
- Time-course assays : Compare synthesis rates with/without this compound via real-time single-molecule imaging (e.g., rate drops from 75.9 bp/s to 49.2 bp/s at 1 mM this compound) .
Q. What methodological considerations are critical when using this compound in Sanger sequencing?
- Primer design : Ensure primers anneal upstream of target regions to allow termination at variable positions.
- ddNTP/dNTP ratio : Optimize to balance termination efficiency and read length (e.g., excess this compound causes premature termination, reducing read accuracy) .
- Polymerase selection : Use engineered variants (e.g., Taq R660D mutant) to mitigate this compound incorporation bias .
Q. How can researchers distinguish this compound-induced termination artifacts from natural replication pauses?
- Negative controls : Perform parallel reactions without this compound to identify baseline synthesis patterns .
- Processivity assays : Measure replisome dissociation rates using single-molecule techniques (e.g., this compound increases polymerase "off" rates by ~5-fold) .
Advanced Research Questions
Q. How do structural interactions between this compound and DNA polymerases influence incorporation bias, and what mutagenesis strategies can address this?
- Structural basis : Arg660 in Taq polymerase forms hydrogen bonds with this compound’s guanine base, favoring its incorporation over other ddNTPs .
- Engineering solutions : Replace Arg660 with aspartic acid (R660D) to disrupt selective interactions, reducing this compound bias by >90% . Validate via crystallography and kinetic assays (kcat/KM analysis) .
Q. What experimental approaches resolve contradictions in this compound’s concentration-dependent effects on replication rate vs. product length?
- Single-molecule imaging : Reveals that this compound reduces processivity (product length) more sharply than synthesis rate (e.g., 1.5-fold rate decrease vs. 5-fold length reduction at 1 mM) .
- Kinetic modeling : Use Michaelis-Menten parameters to separate polymerase elongation rate (kcat) from processivity (KM) .
Q. How can researchers design assays to study this compound hydrolysis by nucleotide triphosphatases (e.g., SAMHD1) in antiviral immunity contexts?
- Substrate competition : Incubate SAMHD1 with GTP and this compound; monitor this compound depletion via ion-exchange HPLC .
- Phosphorylation effects : Compare hydrolysis rates of phosphorylated vs. non-phosphorylated SAMHD1 using steady-state kinetics (kcat and KM analysis) .
Q. What strategies mitigate this compound-induced synapsis anomalies in non-homologous end joining (NHEJ) studies?
- Time-resolved FRET : Quantify synapsis dwell times with/without this compound; biphasic exponential fits indicate nucleotide-free vs. This compound-bound complexes .
- Competitor nucleotides : Add excess dGTP to reduce non-specific this compound incorporation during NHEJ .
Q. Methodological Tables
Table 1. Key Parameters for this compound Titration in DNA Synthesis Inhibition
Table 2. Structural Mutations to Reduce this compound Bias in Taq Polymerase
Mutation | Effect on this compound Incorporation | Sequencing Accuracy Improvement | Reference |
---|---|---|---|
R660D | >90% reduction | Even peak heights in G-tracks | |
R660D/F667Y | Eliminates bias | High-fidelity dye-terminator reads |
Q. Key Recommendations
- For sequencing : Use engineered polymerases (e.g., R660D Taq) to avoid this compound bias .
- For kinetic studies : Combine single-molecule imaging with Michaelis-Menten kinetics to dissect rate vs. processivity effects .
- For structural studies : Employ X-ray crystallography to identify residue-nucleotide interactions (e.g., Arg660-ddGTP) .
Properties
IUPAC Name |
[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRRAMINWIWTNU-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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